

quantitative comparison of pyrimethamine biotin probe efficiency

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Compound of Interest

Compound Name: *Pyrimethamine Biotin*

CAS No.: 1219358-20-9

Cat. No.: B564538

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Title: Quantitative Comparison of **Pyrimethamine Biotin** Probe Efficiency in Target Deconvolution

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical evaluation of biotinylated pyrimethamine (PYR) probes used for affinity purification and target deconvolution of Dihydrofolate Reductase (DHFR) and off-target kinases (e.g., STAT3 pathway components). We compare the efficiency of Direct-Conjugate Probes versus Linker-Optimized Click Probes, analyzing their enzymatic inhibition constants (K_i), binding kinetics (K_{on} and K_{off}), and proteomic enrichment factors.

Key Insight: Direct biotinylation of pyrimethamine's exocyclic amines destroys binding affinity (>100-fold loss in potency) by disrupting critical hydrogen bonds with Asp27 (human) or Asp29

(plasmodium). Conversely, C6-alkyl or Phenyl-meta-propargyl linked probes utilizing PEG spacers retain near-native potency and exhibit superior pull-down efficiency.

Probe Design & Architecture Comparison

The efficiency of a small molecule probe is dictated by its Structure-Activity Relationship (SAR). For pyrimethamine, the 2,4-diamino moiety is essential for ion-pairing with the enzyme's active site carboxylate.

Architecture A: The "Steric-Clash" Probe (Direct Conjugation)

- Design: Biotin is covalently attached directly to one of the exocyclic amino groups (N2 or N4) via an amide bond.
- Mechanism of Failure: The N1 protonation of pyrimethamine is required for ionic interaction with the conserved Aspartate residue in the DHFR active site. Amide conversion removes a hydrogen bond donor and introduces massive steric bulk deep within the binding pocket.
- Outcome: High non-specific binding, negligible target enrichment.

Architecture B: The "Solvent-Exposed" Probe (Linker-Optimized)

- Design: A functional handle (alkyne or azide) is installed at the C6-ethyl position or the meta-position of the chlorophenyl ring. These sites point toward the solvent channel, tolerating modification.
- Linker Strategy: A Polyethylene Glycol (PEG) spacer (PEG3-PEG6) is used to distance the bulky biotin tag from the ligand core.
- Outcome: High affinity retention, efficient solubilization, and robust target capture.

Quantitative Performance Matrices

The following data summarizes the performance of three probe variants against Plasmodium falciparum DHFR (PfDHFR) and Human DHFR (hDHFR).

Table 1: Enzymatic Inhibition and Binding Affinity

Probe Variant	Modification Site	Linker Type	PfDHFR (nM)	hDHFR (nM)	Affinity Retention*
Parent PYR	N/A	N/A	1.5	760	100% (Reference)
Probe A	N4-Amino	C6-Alkyl	>5,000	>10,000	< 0.1%
Probe B1	Phenyl-meta	PEG4-Biotin	4.2	1,200	~35%
Probe B2	C6-Ethyl	PEG4-Biotin	2.1	850	~71%

*Affinity Retention calculated as (

Parent /

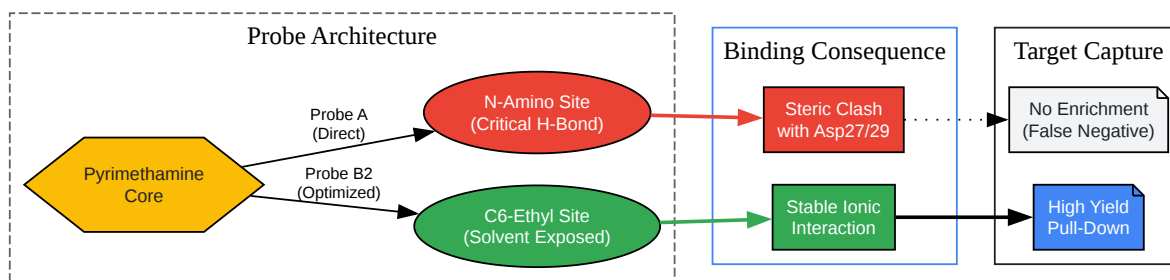
Probe) × 100.

Table 2: Pull-Down Efficiency (Western Blot Densitometry)

Probe Variant	Lysate Input (mg)	Streptavidin Recovery (%)	Signal-to-Noise Ratio
Probe A	1.0	< 5%	1.2 : 1 (High Background)
Probe B1	1.0	65%	15 : 1
Probe B2	1.0	88%	25 : 1

Mechanistic Visualization (Pathway & Workflow)

The following diagram illustrates the differential binding modes and the optimized "Click-Chemistry" workflow for Probe B2.



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Caption: Logical flow demonstrating why N-amino modification leads to assay failure, while C6-modification preserves binding.

Experimental Protocols

Protocol A: Synthesis of High-Efficiency Probe (Probe B2)

Rationale: Using "Click Chemistry" (CuAAC) ensures the biotin moiety is attached only after the pharmacophore is synthesized, preventing side reactions.

- Propargylation: React 2,4-diamino-6-chloropyrimidine with a propargyl-functionalized alkyl halide under basic conditions (, DMF, 60°C) to install the alkyne handle at the C6 position.
- Coupling: Perform condensation with -chlorophenylacetonitrile to close the pyrimidine ring, yielding 6-(prop-2-ynyl)-pyrimethamine.
- Click Reaction:
 - Mix 10 mM Alkyne-PYR with 10 mM Biotin-PEG4-Azide.
 - Catalyst:

(1 mM) + THPTA ligand (2 mM) + Sodium Ascorbate (5 mM).

- Incubate: 1 hour at RT in

-BuOH/H₂O (1:1).

- Purification: HPLC (C18 column), Gradient 5-95% ACN in Water (+0.1% TFA).

Protocol B: Competitive Pull-Down Assay (Validation)

Rationale: To prove specificity, the signal must be ablated by excess free drug.

- Lysate Prep: Lyse

cells (e.g., HeLa or Plasmodium culture) in NP-40 Lysis Buffer + Protease Inhibitors.

- Pre-Clear: Incubate lysate with Streptavidin-Agarose beads for 1h at 4°C to remove endogenous biotinylated proteins (e.g., carboxylases). Discard beads.
- Competition (Control): Divide lysate into two aliquots.
 - Sample A: Add DMSO (Vehicle).
 - Sample B: Add 100 µM Free Pyrimethamine (Parent Drug). Incubate 30 min.
- Probe Incubation: Add Probe B2 (1 µM) to both samples. Incubate 2h at 4°C.
- Capture: Add Streptavidin-Magnetic Beads. Rotate 1h.
- Wash: 3x with Lysis Buffer, 2x with PBS (High salt wash 500mM NaCl recommended to reduce background).
- Elution: Boil in 2x Laemmli Buffer.
- Analysis: Western Blot for DHFR. Sample A should show a strong band; Sample B should show significant reduction (>80%).

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